molecular formula C18H19N3O4 B2358196 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide CAS No. 688774-18-7

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B2358196
CAS No.: 688774-18-7
M. Wt: 341.367
InChI Key: RXYVGPNJHVBLLF-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Functionalization: Introduction of the 2,4-dioxo groups through oxidation reactions.

    Coupling with Furan-2-ylmethyl Group: This step involves coupling reactions, possibly using reagents like furan-2-ylmethylamine.

    Formation of the Pentanamide Chain: This can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the quinazoline core.

    Reduction: Reduction reactions might target the carbonyl groups.

    Substitution: Various substitution reactions can occur, particularly at the furan and quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but might include derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be studied as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

    Biochemistry: Studies on its interaction with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific pathways.

    Interaction with DNA or RNA: Affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are known for their anticancer properties.

    Furan Derivatives: Compounds with furan rings that exhibit various biological activities.

Uniqueness

The uniqueness of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide might lie in its specific combination of functional groups, which could confer unique biological or chemical properties.

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16(19-12-13-6-5-11-25-13)9-3-4-10-21-17(23)14-7-1-2-8-15(14)20-18(21)24/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYVGPNJHVBLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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